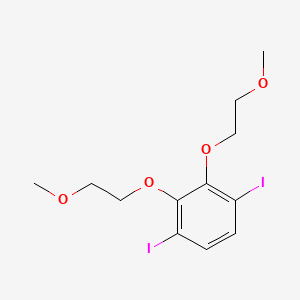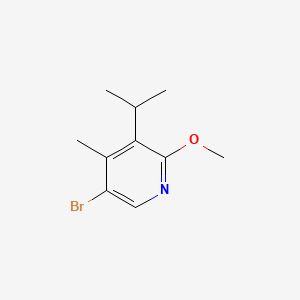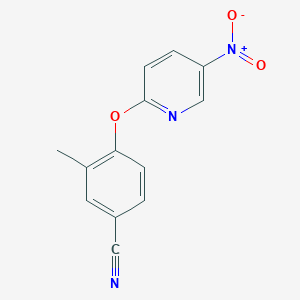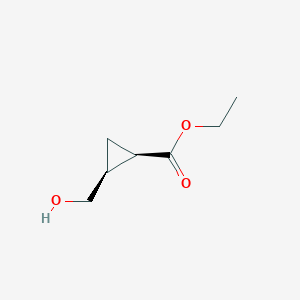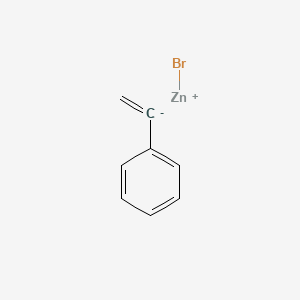
bromozinc(1+);ethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromozinc(1+);ethenylbenzene, also known as phenethylzinc bromide, is an organozinc compound that features a bromozinc cation and an ethenylbenzene anion. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bromozinc(1+);ethenylbenzene can be synthesized through the reaction of ethenylbenzene with zinc and a brominating agent. A common method involves the use of ethyl bromoacetate and zinc in tetrahydrofuran under an argon atmosphere at room temperature . The reaction typically proceeds through the formation of a bromozinc intermediate, which then reacts with ethenylbenzene to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Bromozinc(1+);ethenylbenzene undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the bromozinc group can be replaced by other electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include tert-butyl hydrogen peroxide and catalysts such as iron or cobalt compounds.
Substitution: Reagents like N-chloro- or N-bromodiethylamine are used in substitution reactions, often in tetrahydrofuran under argon.
Major Products
Aplicaciones Científicas De Investigación
Bromozinc(1+);ethenylbenzene is utilized in several scientific research fields:
Mecanismo De Acción
The mechanism of action for bromozinc(1+);ethenylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a benzenonium ion in electrophilic aromatic substitution . This intermediate can then undergo further transformations, leading to the final product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylzinc chloride: Similar to bromozinc(1+);ethenylbenzene but with a chloride anion instead of bromide.
Phenethylzinc iodide: Another analog with an iodide anion.
Uniqueness
This compound is unique due to its specific reactivity and the types of reactions it can undergo. The bromide anion can influence the reactivity and selectivity of the compound in various chemical transformations, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C8H7BrZn |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
bromozinc(1+);ethenylbenzene |
InChI |
InChI=1S/C8H7.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UPAIHQXNWCNTRT-UHFFFAOYSA-M |
SMILES canónico |
C=[C-]C1=CC=CC=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


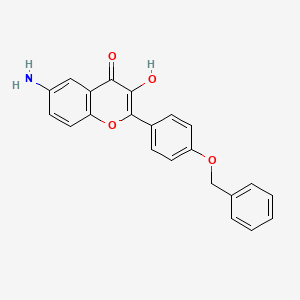
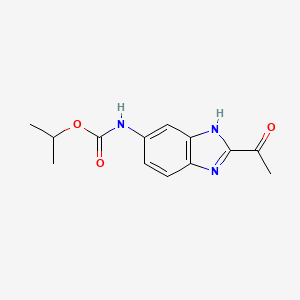
![4-(1H-pyrrolo[2,3-c]pyridin-3-yl)butan-2-one](/img/structure/B13887330.png)
![tert-Butyl 6-oxa-2,9-diazaspiro[3.6]decane-2-carboxylate](/img/structure/B13887337.png)
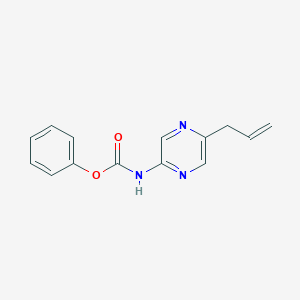
![1-Methylethyl 3-chloro-4-[(1-methylethyl)oxy]benzoate](/img/structure/B13887354.png)
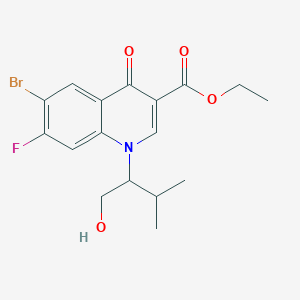
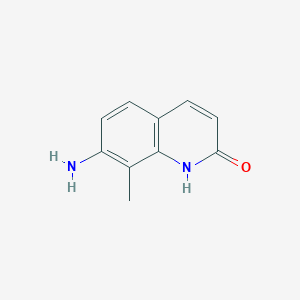
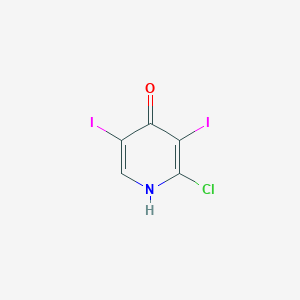
![Ethyl 3-[(3-bromophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13887379.png)
